molecular formula C7H12O4S B1399804 Ethyl 1-methanesulfonylcyclopropane-1-carboxylate CAS No. 1257236-76-2

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Cat. No. B1399804
M. Wt: 192.24 g/mol
InChI Key: NRIOFWFQSUUNDR-UHFFFAOYSA-N
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Description

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a bicyclic organic compound that belongs to the family of cyclopropanes. It has a molecular weight of 192.24 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is C7H12O4S . The InChI code for the compound is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a liquid . Its molecular weight is 192.24 . The compound’s InChI code is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .

Scientific Research Applications

Methane Oxidation and Plant Stress Responses

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is implicated in plant stress responses relevant to methane oxidation. Plants under stress release ethylene, impacting methane oxidation in soil. Researchers suggest using 1-aminocyclopropane-1-carboxylate deaminase to regulate these responses, potentially affecting methane oxidation rates in the context of climate change (Zhou, Smaill, & Clinton, 2013).

Ethylene Biosynthesis Analysis

The compound plays a role in the analysis of ethylene biosynthesis. Updated methodologies for analyzing ethylene biosynthesis, including measuring ethylene and its precursors like 1-aminocyclopropane-1-carboxylic acid, have been developed. These methods, optimized for efficiency and accuracy, are crucial for a comprehensive understanding of ethylene biosynthesis in plants (Bulens et al., 2011).

Enzymatic Activities and Catalytic Roles

Enzymatic activities related to ethylene synthesis, such as the action of 1-aminocyclopropane-1-carboxylate synthase and its role in converting S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, a key step in ethylene synthesis, are areas of study. The enzyme's structure and catalytic activity have implications for plant biotechnology, potentially affecting processes like senescence and overmaturation in crops (Jakubowicz, 2002).

Ethylene-Independent Signaling Role

Recent research indicates that 1-Aminocyclopropane 1-carboxylic acid, a precursor of ethylene, might also function independently as a growth regulator. This finding opens up new avenues for understanding plant development and responses to environmental stimuli, independent of ethylene synthesis (Polko & Kieber, 2019).

Plant-Bacterial Interactions

Ethylene and its precursor play significant roles in plant-bacterial interactions. They influence bacterial colonization and plant growth, impacting both pathogenic and symbiotic relationships between plants and bacteria. Understanding how ethylene and ACC modulate these interactions is vital for developing strategies to enhance plant growth and protection (Nascimento, Rossi, & Glick, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 1-methylsulfonylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOFWFQSUUNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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